
2-(3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetic acid is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is also known as BDP and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BDP is not fully understood. However, it has been suggested that BDP may act by scavenging ROS and inhibiting the production of inflammatory cytokines. BDP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
BDP has been found to have various biochemical and physiological effects. It has been found to reduce the levels of ROS in cells and inhibit the production of inflammatory cytokines. BDP has also been found to reduce the levels of malondialdehyde (MDA), which is a marker of oxidative stress. In addition, BDP has been found to reduce the levels of nitric oxide (NO), which is a marker of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using BDP in lab experiments is its fluorescent properties, which allow for easy detection of ROS in cells. BDP is also relatively easy to synthesize and purify. However, one of the limitations of using BDP is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on BDP. One area of research is the development of BDP-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of research is the development of BDP-based fluorescent probes for the detection of ROS in cells. In addition, further studies are needed to investigate the potential toxicity of BDP and its metabolites in vivo. Overall, BDP has great potential for use in scientific research and may have important applications in medicine and biotechnology.
Synthesis Methods
The synthesis of BDP involves the reaction of 3-benzyl-4,8-dimethyl-2-oxochromen-7-ol with phenylacetic acid in the presence of a catalyst. This reaction results in the formation of BDP, which is a white crystalline solid. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
BDP has been found to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. BDP has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer cells. In addition, BDP has been found to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-16-20-13-14-22(30-24(25(27)28)19-11-7-4-8-12-19)17(2)23(20)31-26(29)21(16)15-18-9-5-3-6-10-18/h3-14,24H,15H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCNIRGAVARVFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxy-2-phenylacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

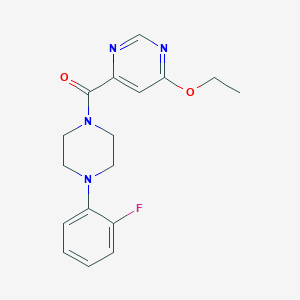
![3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2792836.png)



![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)
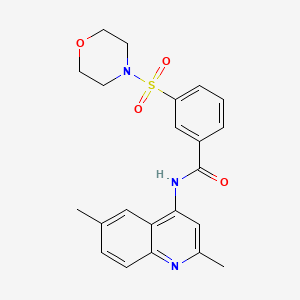
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile](/img/structure/B2792845.png)
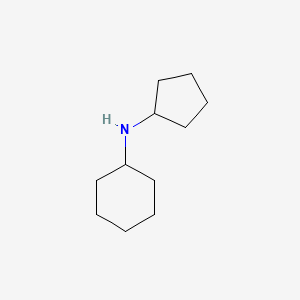
![1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2792850.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide](/img/structure/B2792851.png)
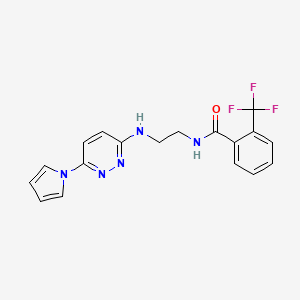
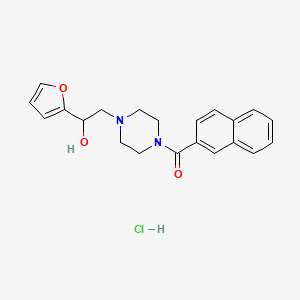
![[4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2792856.png)